(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
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Overview
Description
(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol is an alkaloid compound with the chemical formula C20H25NO4 and a molecular weight of 343.4 g/mol . It is a naturally occurring compound found in the herbs of Cephalotaxus sinensis . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol can be isolated from the twigs and leaves of Cephalotaxus fortunei . The isolation process involves the extraction of the weakly basic fraction of the plant material, followed by chromatographic separation techniques . The structure of this compound has been characterized using spectral and chemical methods .
Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. Most of the compound is obtained through natural extraction from plant sources .
Chemical Reactions Analysis
Types of Reactions: (6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, this compound is studied for its unique chemical structure and reactivity. In biology, it is investigated for its potential biological activities, such as anti-cancer properties . In medicine, this compound is explored for its therapeutic potential in treating various diseases. In industry, this compound is used as a reference compound in analytical studies and quality control processes.
Mechanism of Action
The mechanism of action of (6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol is structurally similar to other alkaloids found in the genus Corydalis, such as thalicmidine, coclaurine, and stylopine . this compound is unique due to its specific chemical structure and biological activities. The comparison of this compound with similar compounds highlights its distinct properties and potential advantages in scientific research and therapeutic applications.
List of Similar Compounds:- Thalicmidine
- Coclaurine
- Stylopine
- Dihydrosanguinarine
- Sanguinarine
- Oxosanguinarine
- Adlumine
- Adlumidine
- Bicucculine
- Sibiricine
- Protopine
- Pancorine
- Corunnine
Properties
CAS No. |
17807-64-6 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-14-8-11-6-13-17-10(4-5-20-13)7-16(24-3)19(21)18(17)12(11)9-15(14)23-2/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |
InChI Key |
MDUPNPFWUYFJQG-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O |
SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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